![molecular formula C25H24ClN5O2 B2609771 7-(4-(2-chlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040648-88-1](/img/structure/B2609771.png)
7-(4-(2-chlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a synthetic derivative that has been studied for its potential anti-tubercular activity . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . After evaporation of solvent under vacuum, the residue was purified by silica gel chromatography .Chemical Reactions Analysis
This compound is part of a series of derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The exact chemical reactions involved in its synthesis are not specified in the search results.科学的研究の応用
G Protein-Biased Dopaminergics
Researchers have discovered that 1,4-disubstituted aromatic piperazines, a structural motif recognized by aminergic G protein-coupled receptors, can be connected to a lipophilic moiety to increase binding affinity and fine-tune functional properties. The incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage leads to high-affinity dopamine receptor partial agonists. These compounds preferentially activate G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating potential as novel therapeutics for conditions requiring dopaminergic intervention (Möller et al., 2017).
In Vitro Receptor Binding Assay
The synthesis and in vitro receptor binding assay of Pyrazolo[1,5-α]pyridines, including derivatives of the compound , have shown significant affinity constants for D4 receptors. This suggests their potential as ligands for dopamine receptors, highlighting their importance in designing drugs targeting the central nervous system (Guca, 2014).
CB1 Cannabinoid Receptor Interaction
The molecular interaction of certain antagonists, including structures related to the compound in discussion, with the CB1 cannabinoid receptor has been studied. These investigations provide insights into the conformational stability and pharmacophore models for CB1 receptor ligands, which can be essential for developing cannabinoid receptor antagonists or modulators (Shim et al., 2002).
Glycine Transporter 1 Inhibitor
Compound exploration has identified potent GlyT1 inhibitors, demonstrating a structured approach using central nervous system multiparameter optimization (CNS MPO). These findings contribute to understanding the pharmacokinetics and therapeutic potential of GlyT1 inhibitors in treating disorders associated with glycine dysregulation (Yamamoto et al., 2016).
Antimicrobial and Antitumor Activity
The synthesis of new derivatives based on pyridine-2(1H)-thiones and related compounds has shown promising antimicrobial and antitumor activities. Such studies are pivotal for discovering new therapeutic agents against microbial infections and cancer (Othman, 2013).
将来の方向性
The future directions for this compound could involve further development and testing of its anti-tubercular activity, as well as exploration of its potential applications in other areas. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
特性
IUPAC Name |
7-[4-[(2-chlorophenyl)methyl]piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O2/c1-28-16-20(23-21(17-28)25(33)31(27-23)19-8-3-2-4-9-19)24(32)30-13-11-29(12-14-30)15-18-7-5-6-10-22(18)26/h2-10,16-17H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRGZEZCBSFADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(2-chlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide](/img/structure/B2609689.png)
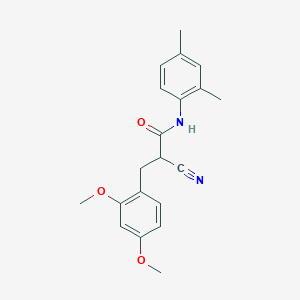
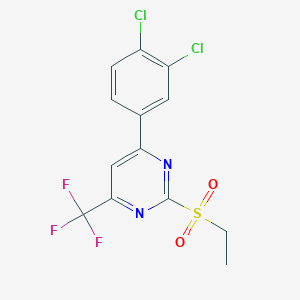
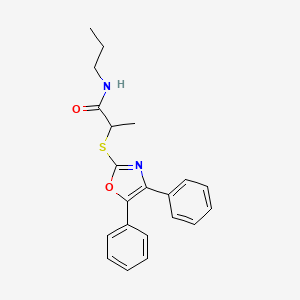
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B2609698.png)
![3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2609700.png)
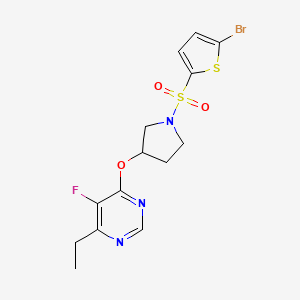
![7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2609704.png)
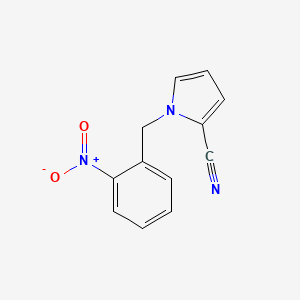
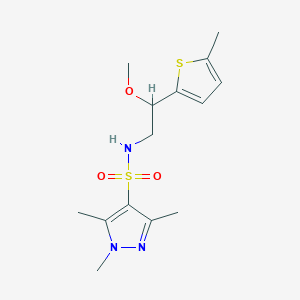

![(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2609709.png)
![2-(2-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2609710.png)
